N-(3-fluorophenyl)-3-methoxybenzamide
Description
N-(3-Fluorophenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-fluorophenyl group attached to the amide nitrogen and a methoxy group at the 3-position of the benzamide ring.
Properties
Molecular Formula |
C14H12FNO2 |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H12FNO2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17) |
InChI Key |
PSHOYZOFCPOCFO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
The following table summarizes key structural analogs, their substituents, and pharmacological profiles:
Key Observations
Impact of Substituent Position and Lipophilicity
- Dopamine Receptor Ligands: Compound 2 () demonstrates that introducing a piperazine-ethyl chain and a 4-chlorophenyl group enhances D4 receptor affinity (nanomolar range) and selectivity over D2/D3 receptors. The 3-methoxy group contributes to optimal lipophilicity (logP ~2.5), facilitating blood-brain barrier penetration .
- Fluorophenyl vs. Chlorophenyl : Substituting 3-fluorophenyl (target compound) for 4-chlorophenyl (Compound 2) may alter receptor binding kinetics. Fluorine’s electronegativity could enhance hydrogen bonding or reduce metabolic degradation compared to chlorine.
Functional Group Modifications
- Antiviral Activity : StA-NS2-2 () replaces the fluorophenyl group with an indazole ring, highlighting the role of heterocyclic moieties in antiviral targeting. The retained 3-methoxy group suggests its importance in scaffold recognition .
Substituent Position Effects
- Methoxy Position: notes that alkoxy substituents in position 3 (vs. 2 or 4) enhance inhibitory activity in photosynthesis-disrupting compounds. This aligns with the 3-methoxy group’s prevalence in bioactive analogs like Compound 2 and StA-NS2-2 .
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